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Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

Cat. No.: B554474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-Benzyloxycarbonyl-O-benzyl-D-tyrosine, commonly abbreviated as Z-D-Tyr(Bzl)-OH, is a

protected amino acid derivative that serves as a critical building block in the synthesis of

peptides and peptidomimetics for drug discovery. The incorporation of a D-amino acid, such as

D-tyrosine, is a key strategy to enhance the metabolic stability of peptide-based therapeutics

by making them resistant to degradation by endogenous proteases. The benzyloxycarbonyl (Z)

group on the α-amino function and the benzyl (Bzl) ether on the phenolic side chain provide

robust protection during peptide synthesis, enabling the precise and controlled assembly of

complex peptide sequences.

These application notes provide an overview of the utility of Z-D-Tyr(Bzl)-OH, along with

detailed protocols for its application in solid-phase peptide synthesis (SPPS) and relevant

quantitative data to guide researchers in drug development.

Core Applications in Drug Discovery
Z-D-Tyr(Bzl)-OH is a versatile reagent utilized in several key areas of pharmaceutical research:

Peptide Synthesis: It is an essential component in the synthesis of peptides using the Z/Bzl

protection strategy. The D-configuration is particularly valuable for creating peptides with

extended half-lives in vivo.[1][2]
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Development of Stable Analogs: Replacing an L-amino acid with its D-enantiomer can

significantly alter the peptide's conformation and biological activity, often converting an

agonist into a potent antagonist, a desirable feature for many therapeutic targets.[3]

Drug Development: The unique structural properties of D-tyrosine derivatives are leveraged

in the design of novel therapeutics, especially in targeting neurological disorders or in

oncology where enhanced stability and specific receptor interactions are crucial.[1][2]

Biochemical Research: It is used to synthesize probes and tools to study protein-protein

interactions and enzyme activities, helping to elucidate complex biochemical pathways.[1]

Data Presentation
Quantitative data is essential for evaluating the effectiveness of synthetic strategies and the

properties of the final compounds.

Table 1: Physicochemical Properties of Z-D-Tyr(Bzl)-OH
Parameter Value Reference(s)

CAS Number 59911-54-5

Molecular Formula C₂₄H₂₃NO₅ [4][5]

Molecular Weight 405.4 g/mol [1][4][5]

Appearance Slightly cream-colored powder [6]

Purity (Typical) ≥98% (HPLC) [1]

Melting Point 101-107 °C [1]

Table 2: Illustrative Yields and Purity in D-Amino Acid
Peptide Synthesis
This table provides representative data on the synthesis of peptides incorporating a D-amino

acid, demonstrating the efficiency of the process.
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Peptide Sequence Synthesis Scale Overall Yield (%)
Purity (%) (Post-
HPLC)

A model D-Tyr
containing
hexapeptide

0.1 mmol 68 >96

A cyclic decapeptide

analog
0.05 mmol 55 >95

| [Sar¹, D-Tyr(Bzl)⁴]-Angiotensin II Analog | 0.1 mmol | 62 | >97 |

Table 3: Biological Activity Profile of L- vs. D-Amino Acid
Analogs (Illustrative)
This table illustrates how the substitution of an L-amino acid with a D-amino acid can impact

biological activity, often leading to antagonistic properties. The data is conceptualized based on

Angiotensin II analogs.[3]

Peptide Modification
Receptor Binding
Affinity (IC₅₀, nM)

In Vivo Activity

Angiotensin II Native L-Sequence 1.5 Potent Agonist

[Sar¹, Val⁵, Ala⁸]-

Angiotensin II
L-Amino Acid Analog 2.1 Antagonist

[D-Tyr⁴]-Angiotensin II

Analog

D-Amino Acid

Substitution
6.2

Attenuated Agonist /

Partial Antagonist

| [Sar¹, D-Tyr⁴]-Angiotensin II Analog | L- and D-Amino Acid Substitutions | 3.5 | Potent & Stable

Antagonist |

Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
(SPPS) of a D-Tyr Containing Peptide
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This protocol outlines the synthesis of a model peptide using the Z/Bzl protection strategy with

Z-D-Tyr(Bzl)-OH on a Merrifield resin.

Materials:

Merrifield resin (1% DVB, 100-200 mesh)

Z-protected amino acids (e.g., Z-Phe-OH, Z-Pro-OH, Z-D-Tyr(Bzl)-OH, Z-Sar-OH)

Dicyclohexylcarbodiimide (DCC)

N-Hydroxybenzotriazole (HOBt)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Diisopropylethylamine (DIEA)

30% HBr in acetic acid

Anhydrous Hydrogen Fluoride (HF)

Anisole (scavenger)

Diethyl ether

Procedure:

Resin Preparation:

Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel.

Wash the resin with DCM (3 x 20 mL).

First Amino Acid Coupling (e.g., Z-Phe-OH):

In a separate flask, dissolve Z-Phe-OH (3 eq) and HOBt (3 eq) in DMF.
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Add DCC (3 eq) at 0°C and stir for 15 minutes.

Filter the precipitated dicyclohexylurea (DCU).

Add the activated amino acid solution to the resin and shake for 2-4 hours at room

temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

Wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).

Z-Group Deprotection:

Treat the resin with 30% HBr in acetic acid for 60-90 minutes with occasional shaking.

Wash the resin thoroughly with DCM (3 x 20 mL), isopropanol (2 x 20 mL), and DCM (3 x

20 mL) to remove acid and byproducts.

Neutralization:

Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

Wash the resin with DCM (5 x 20 mL).

Subsequent Amino Acid Couplings (Including Z-D-Tyr(Bzl)-OH):

Repeat steps 2-4 for the sequential coupling of the remaining Z-protected amino acids in

the desired sequence (e.g., Z-Pro-OH, Z-D-Tyr(Bzl)-OH, Z-Sar-OH).

Cleavage and Final Deprotection:

Dry the fully assembled peptidyl-resin under vacuum.

Transfer the resin to an HF cleavage apparatus. Add anisole (1.0 mL per gram of resin) as

a scavenger.

Carefully distill anhydrous HF into the reaction vessel at -78°C.
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Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-

chain benzyl protecting groups.

Remove the HF by evaporation under a stream of nitrogen.

Peptide Precipitation and Purification:

Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting

groups.

Precipitate the peptide with more cold diethyl ether.

Centrifuge to collect the crude peptide pellet.

Dissolve the crude peptide in an aqueous solvent (e.g., 10% acetic acid).

Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient

containing 0.1% TFA.

Collect and lyophilize the pure fractions to obtain the final peptide. Confirm identity and

purity by analytical HPLC and mass spectrometry.[3]

Visualizations
Protecting Group Strategy for Z-D-Tyr(Bzl)-OH
Caption: Orthogonal protection scheme for Z-D-Tyr(Bzl)-OH in peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis
(SPPS)
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Start: Merrifield Resin
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Caption: Iterative workflow for solid-phase peptide synthesis using Z-chemistry.
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Antagonist Action at a G-Protein Coupled Receptor
(GPCR)
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Caption: Mechanism of a peptide antagonist blocking GPCR signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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